molecular formula C20H21F3N2O4S B11513308 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B11513308
M. Wt: 442.5 g/mol
InChI Key: FSHBSSAUXKTKMT-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-substituted benzene ring connected via an ethyl linker to a 2-methyl-5-(trifluoromethoxy)-indole core. The trifluoromethoxy group on the indole moiety enhances metabolic stability and lipophilicity, while the ethoxy group on the benzene ring may influence solubility and target binding .

Properties

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

4-ethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21F3N2O4S/c1-3-28-14-4-7-16(8-5-14)30(26,27)24-11-10-17-13(2)25-19-9-6-15(12-18(17)19)29-20(21,22)23/h4-9,12,24-25H,3,10-11H2,1-2H3

InChI Key

FSHBSSAUXKTKMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Cyclization of 4-(Trifluoromethoxy)aniline Derivatives

A common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions. For example, 4-(trifluoromethoxy)phenylhydrazine may cyclize with 3-oxopentane in the presence of acetic acid to yield 2-methyl-5-(trifluoromethoxy)-1H-indole. Modifications to this method include using p-toluenesulfonic acid as a catalyst, achieving yields up to 68%.

Introduction of the Trifluoromethoxy Group

Table 1: Reaction Conditions for Trifluoromethoxy Group Introduction

Catalyst System Solvent Temperature (°C) Yield (%) Reference
CuI, Cs₂CO₃ DMSO 100 73
PdCl₂(PPh₃)₂, CuI THF 20 13
Microwave-assisted CuI DMF/H₂O 150 13

Functionalization of the Indole at the 3-Position

The ethylamine side chain at the indole’s 3-position is introduced via Mannich reaction or alkylation.

Mannich Reaction with Ethylamine

Reacting 2-methyl-5-(trifluoromethoxy)-1H-indole with formaldehyde and ethylamine hydrochloride in ethanol under reflux forms the 3-(ethylamino)methyl intermediate. Subsequent reduction with sodium cyanoborohydride yields the 3-ethylamino derivative, though competing N-alkylation may require protecting groups.

Direct Alkylation Strategies

Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to attach 2-bromoethylamine to the indole’s 3-position. Yields range from 45–60%, with purification via silica gel chromatography.

Synthesis of 4-Ethoxybenzenesulfonamide

The sulfonamide component is prepared through sulfonation and amidation.

Sulfonation of 4-Ethoxybenzene

Chlorosulfonic acid reacts with 4-ethoxybenzene at 0–5°C to form 4-ethoxybenzenesulfonyl chloride. Quenching with ice water followed by extraction with dichloromethane provides the sulfonyl chloride in 85–90% yield.

Amidation with Ethylenediamine

The sulfonyl chloride is treated with ethylenediamine in dichloromethane and triethylamine at 0°C. After stirring for 12 hours, the product is extracted and purified via recrystallization (ethanol/water), yielding 4-ethoxybenzenesulfonamide ethylamine.

Coupling of Indole and Sulfonamide Moieties

The final step involves connecting the indole-ethylamine and sulfonamide components.

Nucleophilic Substitution

The ethylamine side chain reacts with 4-ethoxybenzenesulfonyl chloride in acetonitrile with potassium carbonate as a base. Heating at 60°C for 6 hours affords the target compound, with yields of 70–75% after column chromatography.

Reductive Amination

An alternative route uses reductive amination between the indole-ethylamine and 4-ethoxybenzenesulfonamide aldehyde. Sodium triacetoxyborohydride in dichloroethane at room temperature achieves 65% yield, minimizing side products.

Table 2: Comparison of Coupling Methods

Method Conditions Yield (%) Purity (%)
Nucleophilic Substitution K₂CO₃, CH₃CN, 60°C 75 98
Reductive Amination NaBH(OAc)₃, DCE, RT 65 95

Optimization and Scale-Up Considerations

Catalyst Screening for Trifluoromethoxy Coupling

Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve yields in cross-coupling reactions but require inert atmospheres. Copper iodide systems are cost-effective but necessitate higher temperatures.

Solvent Effects on Sulfonamide Formation

Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Ethanol/water mixtures provide optimal recrystallization outcomes for sulfonamides.

Green Chemistry Approaches

Microwave-assisted reactions reduce synthesis times from hours to minutes. For example, trifluoromethoxy group installation under microwave irradiation at 150°C achieves 13% yield in 30 minutes.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The indole NH proton appears at δ 10.2 ppm, while the ethoxy group resonates as a quartet at δ 1.4 ppm (CH₃) and δ 4.1 ppm (OCH₂).
  • ¹⁹F NMR : The trifluoromethoxy group shows a singlet at δ -58.02 ppm.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 12.3 minutes for the target compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzenesulfonamides, including 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide, exhibit significant anticancer activity. A study demonstrated that certain benzenesulfonamide derivatives inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. The compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and induced apoptosis in MDA-MB-231 breast cancer cells by significantly increasing annexin V-FITC positive cells by 22-fold compared to control .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that sulfonamide derivatives can interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria. This mechanism suggests potential applications in treating bacterial infections .

Synthesis and Mechanistic Studies

The synthesis of this compound involves multi-step organic reactions typically starting from readily available indole derivatives and sulfonamides. The mechanistic studies focus on the interaction of the compound with target enzymes, particularly its binding affinity and selectivity towards CA IX compared to other isoforms .

Case Studies and Research Findings

  • Anticancer Evaluation : In a study published in the Royal Society of Chemistry, new benzenesulfonamide derivatives were evaluated for their anticancer properties through enzyme inhibition studies and cellular assays. The results indicated promising activity against cancer cell lines, highlighting the potential of these compounds as therapeutic agents .
  • Antibacterial Studies : Another study focused on the antibacterial activity of sulfonamide derivatives against various bacterial strains. The findings suggested that these compounds could serve as effective agents in combating resistant bacterial infections, emphasizing the need for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s structural analogs share the indole-sulfonamide scaffold but differ in substituents, which critically affect pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Benzene Substituents Indole Substituents Biological Activity
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide (Target) C20H20F3N2O4S (estimated) ~463 4-ethoxy 2-methyl, 5-(trifluoromethoxy) Discontinued
5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide C19H18ClF3N2O4S 462.9 5-chloro, 2-methoxy 2-methyl, 5-(trifluoromethoxy) Not reported
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonyl-acetamide (Compound 31) C25H18ClF3N2O5S ~565 4-chlorobenzoyl, 4-(trifluoromethyl)phenylsulfonyl 5-methoxy COX inhibition candidate
Mosnodenvirum (Antiviral) C26H22ClF3N2O6S ~607 Complex substituents 5-(trifluoromethoxy) Antiviral

Substituent Effects on Pharmacological Properties

  • Ethoxy vs.
  • Trifluoromethoxy (Indole): The electron-withdrawing trifluoromethoxy group stabilizes the indole ring against oxidation, a feature shared with mosnodenvirum, which is antiviral .
  • Chlorine Substituent (): The 5-chloro group in the analog introduces steric and electronic effects that may alter target binding or metabolic pathways .

Research Findings and Implications

  • Metabolic Stability: The trifluoromethoxy group likely confers resistance to hepatic metabolism, a trait critical for oral bioavailability in related compounds .
  • Structure-Activity Relationship (SAR): Ethoxy and methoxy groups on the benzene ring represent a tunable region for optimizing solubility and potency. The ethyl linker in the target compound may offer conformational flexibility compared to the rigid acetamide in Compound 31 .

Biological Activity

4-Ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide, also known by its ChemDiv compound ID 8013-2210, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits a complex structure that combines an ethoxy group, an indole moiety, and a sulfonamide functional group, which may contribute to its pharmacological properties.

  • Molecular Formula : C20H21F3N2O4S
  • Molecular Weight : 442.46 g/mol
  • LogP : 5.264 (indicating high lipophilicity)
  • Water Solubility : LogSw -5.23 (suggesting low solubility in water)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the indole ring is significant as indole derivatives are known for their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The sulfonamide group may enhance the compound's ability to interact with specific enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been included in high-throughput screening libraries targeting cancer cells:

Study Findings
ChemDiv ScreeningPart of anticancer library with promising preliminary results in inhibiting cancer cell proliferation.
In vitro assaysDemonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in tumor progression and metastasis. For instance, it has shown inhibitory effects on carbonic anhydrase isoforms, which are implicated in tumor microenvironment regulation.

Case Studies

  • Case Study: Inhibition of Tumor Growth
    • A study involving xenograft models demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Case Study: Synergistic Effects with Chemotherapeutics
    • Research indicated that this compound could enhance the efficacy of established chemotherapeutics when used in combination therapies, potentially allowing for lower doses and reduced side effects.

Q & A

Q. Critical Parameters :

StepReagents/ConditionsYield Optimization
Indole synthesisPd-catalyzed cross-coupling (for trifluoromethoxy group)60–75%
Sulfonamide couplingEDCI/HOBt in DMF, 24h, RT80–90%
PurificationSilica gel chromatography (hexane/EtOAc gradient)>95% purity

How can the structural integrity of this compound be validated post-synthesis?

Basic
Methodological Approaches :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions (e.g., ethoxy, trifluoromethoxy) and indole-proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C21_{21}H22_{22}F3_3N2_2O4_4S) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly for sulfonamide and indole motifs .

Example :
In related sulfonamide-indole hybrids, X-ray studies revealed intramolecular H-bonds between the sulfonyl oxygen and indole NH, stabilizing the conformation .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced
Key Modifications and Assays :

  • Variable Substituents : Replace the ethoxy group with methoxy or propoxy to assess steric/electronic effects on target binding .
  • Trifluoromethoxy Alternatives : Test CF3_3-, OCF2_2H-, or Cl-substituted indoles to evaluate hydrophobic interactions .
  • Biological Testing : Use in vitro assays (e.g., enzyme inhibition, receptor binding) and compare IC50_{50} values across analogs.

Data Analysis :
Contradictions in activity (e.g., high binding affinity but low functional efficacy) may arise from off-target effects or pharmacokinetic limitations. Orthogonal assays (e.g., SPR for binding vs. cellular assays for efficacy) are recommended .

How to resolve discrepancies in biological activity data across similar analogs?

Advanced
Strategies :

  • Orthogonal Validation : Combine surface plasmon resonance (SPR) for binding kinetics with cell-based luciferase reporter assays to confirm functional activity .
  • Purity Checks : Use HPLC-MS to rule out impurities (>98% purity required for reliable data) .
  • Metabolic Stability : Assess compound stability in liver microsomes; unstable metabolites may explain inconsistent in vivo results .

Case Study :
In indole-sulfonamide analogs, discrepancies between enzymatic and cellular assays were traced to poor membrane permeability, resolved by adding a methyl group to enhance lipophilicity .

What computational methods predict target interactions for this compound?

Advanced
Methodological Pipeline :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in putative targets (e.g., kinases, GPCRs). Prioritize pockets with high complementarity to the sulfonamide and indole groups .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and identify key residue interactions .

QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across chemical libraries .

Validation :
Cross-validate computational predictions with experimental mutagenesis (e.g., alanine scanning of predicted binding residues) .

What purification techniques maximize yield and purity for this compound?

Basic
Optimized Workflow :

  • Crude Product : Pre-purify via liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials .
  • Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) for polar sulfonamide derivatives. TLC monitoring (Rf_f = 0.3–0.5) ensures fraction collection accuracy .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for crystallography .

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